Diethylamine N-d1
Description
Fundamental Principles of Isotopic Labeling and its Application in Organic Chemistry
Isotopic labeling is a powerful technique used to trace the journey of an isotope through a reaction, metabolic pathway, or biological system. wikipedia.org This is achieved by replacing one or more atoms in a molecule of interest with their isotope. wikipedia.org Isotopes are variants of a particular chemical element which differ in neutron number, and hence in nucleon number. Because they share the same number of protons, isotopes of an element have nearly identical chemical behavior. wikipedia.org
The most commonly used stable isotopes in organic chemistry are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The presence of these isotopes can be detected by various analytical techniques, including mass spectrometry, which separates them based on their mass difference, and infrared spectroscopy, which detects the different vibrational modes of molecules containing isotopes. bionity.com Nuclear magnetic resonance (NMR) spectroscopy is also a key tool, as it can detect atoms with different gyromagnetic ratios. wikipedia.org
In the context of organic chemistry, isotopic labeling is instrumental in elucidating reaction mechanisms. By strategically placing an isotopic label in a reactant molecule, chemists can track the position of the label in the product molecules, thereby revealing how chemical bonds are broken and formed during a reaction. bionity.comscielo.org.mx This information is crucial for understanding the intricate steps of a chemical transformation.
Significance of Deuterium at the Amine Nitrogen in Mechanistic Studies
The replacement of a hydrogen atom with a deuterium atom, known as deuteration, is of particular significance in mechanistic studies due to the kinetic isotope effect (KIE). scielo.org.mx The KIE is the change in the rate of a chemical reaction when a light isotope in a reactant is replaced by a heavier one. scielo.org.mx The C-H bond is weaker than the C-D bond, meaning that it requires less energy to break the C-H bond, leading to a faster reaction rate. rsc.org The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction with a C-D bond. wikipedia.org This pronounced difference in reaction rates can provide profound insights into the rate-determining step of a reaction. If the breaking of a bond to the isotopically labeled atom is involved in the rate-determining step, a primary KIE is observed. wikipedia.org
When deuterium is attached to an amine nitrogen (N-d), it can be used to probe reactions where the N-H bond is cleaved. The magnitude of the N-H/N-D kinetic isotope effect can indicate the extent to which the N-H bond is broken in the transition state of the reaction. rsc.org For instance, a large KIE suggests that the N-H bond is significantly broken in the rate-limiting step. rsc.org Conversely, a small or absent KIE might indicate that N-H bond cleavage is not the rate-determining step or that the bond is not broken at all during the reaction. rsc.orgnih.gov
Studies on the oxidative deamination of amines by enzymes like monoamine oxidase have utilized deuterium labeling to establish that the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen is the rate-limiting step. nih.gov In some cases, substituting deuterium at a specific position can even lead to "metabolic switching," where a different metabolic pathway is favored. nih.gov For example, deuteration at the alpha-position of cyclohexylamine (B46788) resulted in a shift from deamination to N-hydroxylation. nih.gov
Overview of Diethylamine (B46881) N-d1 as a Mechanistic Probe in Contemporary Chemical Research
Diethylamine N-d1, a deuterated variant of the secondary amine diethylamine, serves as a valuable mechanistic probe in modern chemical research. ontosight.ai Its chemical formula is (CH₃CH₂)₂ND. ontosight.ai The presence of the deuterium atom on the nitrogen allows researchers to investigate reactions involving the cleavage of the N-H bond in diethylamine.
By comparing the reaction rates and products of diethylamine with those of this compound, chemists can deduce whether the N-H bond is involved in the rate-determining step of a reaction. This is particularly useful in studying a wide range of reactions where diethylamine acts as a nucleophile or a base. fiveable.meontosight.ai For example, in conjugate addition reactions to α,β-unsaturated carbonyl compounds, diethylamine adds to the β-carbon. fiveable.me Using this compound in such a reaction could help determine if the proton transfer from the nitrogen is part of the rate-limiting step.
Furthermore, this compound can be employed in studies of enzyme-catalyzed reactions to understand the mechanisms of amine oxidases and other enzymes that metabolize secondary amines. The kinetic isotope effects observed with this compound can provide crucial evidence for proposed reaction intermediates and transition states. The insights gained from using this compound as a mechanistic probe contribute to a deeper understanding of fundamental chemical reactivity and can aid in the rational design of new catalysts and synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-deuterio-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70244212 | |
| Record name | Diethylamine N-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
997-11-5 | |
| Record name | Diethylamine N-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylamine N-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 997-11-5 | |
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Synthetic Methodologies and Preparation of Diethylamine N D1
Synthetic Routes for Deuterium (B1214612) Incorporation at the N-H Bond
The incorporation of a deuterium atom at the N-H bond of diethylamine (B46881) is most commonly achieved through hydrogen-deuterium (H/D) exchange reactions. This method is advantageous due to the relative lability of the N-H proton.
Direct H/D Exchange with Deuterated Solvents: The most straightforward method for preparing Diethylamine N-d1 is by direct exchange with a deuterium source, typically deuterium oxide (D₂O). The amine is dissolved in or stirred with an excess of D₂O, often with gentle heating or in the presence of a catalyst to facilitate the exchange. The equilibrium of the reaction favors the incorporation of deuterium onto the amine due to the large molar excess of the deuterium source. This process can be repeated to increase the level of deuterium incorporation. researchgate.net Metal catalysts or cooperative acid/base systems can also be employed to promote the direct deuteration of amines. nih.gov
Reduction of N-Substituted Precursors: An alternative, though less direct, route involves the synthesis of a suitable precursor that can be reduced using a deuterated reducing agent. For instance, an N,N-diethyl-substituted amide or imine could be reduced with a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄). While effective, this method is more complex and expensive than direct H/D exchange for labeling the N-H position specifically.
The choice of synthetic route often depends on the desired level of deuteration, the scale of the reaction, and cost considerations. For specific N-H deuteration, direct exchange is typically the most efficient method.
Strategies for Achieving High Isotopic Purity and Enrichment of this compound
Achieving high isotopic purity is critical for the utility of this compound in research applications. Isotopic enrichment refers to the mole fraction of the specific isotope (deuterium) at the target position, expressed as a percentage. isotope.com
Use of Highly Enriched Reagents: The isotopic enrichment of the final product is directly dependent on the enrichment of the deuterium source. Therefore, using highly enriched deuterium oxide (e.g., 99.8% or higher) is essential for maximizing the deuterium content in the this compound. isotope.com
Reaction Condition Optimization: Driving the H/D exchange equilibrium towards the product is key. This can be achieved by:
Using a large molar excess of the deuterium source (e.g., D₂O).
Performing multiple exchange cycles where the solvent is removed after each cycle and replaced with fresh D₂O.
Employing catalysts to accelerate the rate of exchange. researchgate.net
Monitoring Isotopic Enrichment: The isotopic enrichment must be accurately determined. This is typically accomplished using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org Mass spectrometry can distinguish between the unlabeled compound and its deuterated isotopologue based on the mass difference. nih.gov It is important to account for the natural abundance of other heavy isotopes (like ¹³C) to avoid systematic errors in the calculation of enrichment. nih.gov
The table below illustrates how isotopic enrichment of a starting material affects the potential species abundance in a hypothetical D₃-labeled molecule, highlighting the importance of starting with highly enriched sources to maximize the desired isotopologue. isotope.com
| Isotopic Enrichment of Deuterium Source | Species Abundance (D₃) | Species Abundance (D₂H) | Species Abundance (DH₂) |
| 99.0% | 97.0% | 2.9% | <0.1% |
| 99.5% | 98.5% | 1.5% | <0.1% |
| 99.8% | 99.4% | 0.6% | <0.1% |
Data adapted from binomial expansion calculations for species abundance. isotope.com
Scalable Synthesis Protocols for Research Applications
The demand for deuterated compounds in drug discovery and metabolic studies necessitates the development of scalable synthesis protocols. nih.gov While many deuteration methods are developed for small-scale laboratory synthesis, certain approaches are more amenable to larger scales. nih.gov
Batch H/D Exchange: The direct H/D exchange method using D₂O is inherently scalable. Using large reaction vessels and appropriate purification techniques, such as distillation, allows for the production of significant quantities of this compound. The development of robust, air- and water-stable catalysts, such as nanostructured iron catalysts, has enabled the deuteration of various compounds on up to a kilogram scale, demonstrating the industrial potential of catalytic H/D exchange. nih.gov
Flow Chemistry: Continuous flow chemistry is an emerging technology for the synthesis of deuterated compounds. colab.ws In a flow system, reactants are continuously pumped through a reactor where the reaction occurs. This technique offers several advantages for scalability, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety, and the potential for automated, continuous production. colab.ws A flow setup for H/D exchange in this compound would involve passing a stream of the amine and D₂O through a heated reactor, possibly containing a solid-supported catalyst.
Characterization Techniques for Deuterated Amine Precursors and Intermediates
Thorough characterization of precursors, intermediates, and the final product is essential to confirm the success of the synthesis and to quantify the isotopic enrichment. The primary analytical methods employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. rsc.org
Mass Spectrometry (MS): MS is a fundamental tool for determining the molecular weight of a compound. In the case of this compound, the molecular ion peak will be shifted by +1 mass unit compared to unlabeled diethylamine. High-resolution mass spectrometry (HR-MS) is particularly valuable as it can provide a highly accurate mass measurement, confirming the elemental composition and the incorporation of deuterium. rsc.org By analyzing the isotopic cluster of the molecular ion, one can calculate the percentage of deuterium incorporation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is indispensable for confirming the site of deuteration.
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the N-H proton (typically found between 0.5-5.0 ppm) will be absent or significantly diminished. libretexts.org The disappearance of this signal upon deuteration is strong evidence of successful N-D bond formation. A common technique is to add a few drops of D₂O to an unlabeled sample, which will cause the N-H signal to disappear due to exchange, confirming its identity. libretexts.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A strong signal in the ²H NMR spectrum confirms the presence of deuterium in the molecule. wikipedia.org While it has a chemical shift range similar to proton NMR, the resolution is often lower. wikipedia.org It is a definitive method for verifying the effectiveness of a deuteration reaction. wikipedia.org
¹³C NMR: The carbons directly attached to the nitrogen atom appear in the 10-65 ppm region. libretexts.org While the effect of N-deuteration on the ¹³C chemical shift is generally small, subtle changes in the signal or its coupling may be observed.
The following table summarizes the key characterization techniques and their expected outcomes for this compound.
| Technique | Purpose | Expected Result for this compound |
| Mass Spectrometry (MS) | Determine molecular weight and isotopic enrichment. | Molecular ion peak at m/z corresponding to C₄H₁₀DN (74.14). nist.gov Analysis of isotopic distribution reveals % deuteration. researchgate.net |
| ¹H NMR Spectroscopy | Confirm the site of deuteration. | Absence or significant reduction of the N-H proton signal. libretexts.org |
| ²H NMR Spectroscopy | Directly detect the incorporated deuterium. | A signal appears in the spectrum corresponding to the N-D environment. wikipedia.org |
| ¹³C NMR Spectroscopy | Analyze the carbon skeleton. | Signals for carbons adjacent to nitrogen appear in the expected region (~10-65 ppm). libretexts.org |
Application of Diethylamine N D1 in Mechanistic Investigations of Photocatalytic Reactions
Elucidation of Proton/Deuteron Transfer Pathways in Carbamate (B1207046) Synthesis
In the photocatalytic synthesis of carbamates, which often involves the reaction of amines, carbon dioxide, and other electrophiles, understanding the source of protons is fundamental to optimizing the reaction. Diethylamine (B46881) N-d1 is instrumental in these investigations.
In many visible-light photoredox reactions, tertiary amines are used as sacrificial electron donors. nih.gov Upon single-electron transfer (SET) to the photoexcited catalyst, the amine is converted into a highly reactive amine radical cation. nih.gov This intermediate can then act as a proton source. Mechanistic studies utilize Diethylamine N-d1 to confirm this role. When the reaction is performed with the deuterated amine, the incorporation of deuterium (B1214612) into the product or byproducts serves as direct evidence that the amine was the primary proton (deuteron) donor.
For example, in a hypothetical photocatalytic carbamoylation reaction, if the proposed mechanism involves the protonation of an intermediate by the amine catalyst, running the reaction with this compound would result in a deuterated product. The extent of deuterium incorporation can be quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
Table 1: Expected Outcomes of Isotope Labeling to Identify Proton Source A hypothetical reaction where an intermediate [X] is protonated to form product P-H.
| Amine Used | Expected Product | Mechanistic Implication |
| Diethylamine | P-H | The amine or another protic species in the medium could be the proton source. |
| This compound | P-D | Confirms that the N-H proton of the amine is the primary source for the protonation step. |
| This compound in H₂O | P-H and P-D | Indicates competitive proton/deuteron transfer from both the amine and the solvent. |
Isotope Labeling Experiments for Determining Vinylic Hydrogen Origin
The synthesis of complex molecules such as β-iodoenol carbamates via photocatalysis involves the formation of new carbon-hydrogen bonds, specifically at vinylic positions. researchgate.netresearchgate.net Determining the origin of this vinylic hydrogen is crucial for understanding the reaction mechanism. Isotope labeling experiments provide an unambiguous answer. nih.govwikipedia.org
If a proposed mechanism suggests that the vinylic hydrogen comes from the N-H bond of the amine reactant, conducting the reaction with this compound instead of standard diethylamine should result in the incorporation of a deuterium atom at that specific vinylic position. ucsb.edu The absence of deuterium in the vinylic position would refute this mechanistic step and suggest that the hydrogen is sourced from the solvent or another reagent. Such studies have been pivotal in confirming reaction pathways in various photocatalytic systems, including those for labeling pharmaceuticals at vinylic sites. mdpi.com
Hydrogen Atom Transfer (HAT) is a fundamental process in many photocatalytic reactions. The amine radical cation formed after initial electron donation can undergo deprotonation to form an α-amino radical, a key intermediate in many C-C and C-N bond-forming reactions. nih.gov Alternatively, a hydrogen atom can be abstracted directly from the amine.
Using this compound helps to probe these hydrogen abstraction pathways. By examining the kinetic isotope effect (KIE)—the change in reaction rate when an atom is replaced by its isotope—researchers can determine if the N-H bond is broken in the rate-determining step of the reaction. A significant KIE (kH/kD > 1) upon switching from diethylamine to this compound would imply that the cleavage of the N-H(D) bond is mechanistically important and likely part of the rate-limiting step. This technique is a powerful tool for distinguishing between different potential hydrogen abstraction scenarios in complex catalytic cycles.
Investigation of Key Intermediates and Charge-Transfer Complexes
Beyond tracing proton pathways, this compound can be used in studies aimed at identifying and characterizing reactive intermediates that are central to the photocatalytic cycle.
In certain photocatalytic reactions, particularly those involving iodo-compounds, the formation of halogen-bonded intermediates has been proposed. researchgate.netresearchgate.net A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the lone pair of electrons on an amine's nitrogen atom. These interactions can lead to the formation of a charge-transfer complex (CTC) that is photoactive.
In the stereodivergent synthesis of β-iodoenol carbamates, a mechanism was proposed wherein the amine and an iodine-containing reactant form a halogen-bonded charge-transfer complex. researchgate.netresearchgate.net This complex, upon irradiation with visible light, facilitates the key bond-forming steps. While this compound would not fundamentally alter the formation of this complex, it can be used in conjunction with spectroscopic techniques to study the intermediate without ambiguity from proton exchange, helping to confirm the structure and reactivity of these key species.
The initial step in many photoredox reactions involving amines is the formation of a charge-transfer complex or an exciplex upon photoexcitation. Spectroscopic techniques like UV-visible and fluorescence spectroscopy, combined with computational studies, are used to characterize these transient species.
Studies on photocatalytic systems have identified charge-transfer complexes between amines and other organic molecules like imides or electron-deficient aromatic systems. In the context of carbamate synthesis, it has been proposed that a charge-transfer complex forms between the amine and an electrophile, which is then activated by light. researchgate.netresearchgate.net Computational (DFT) calculations can model this complex, predicting its geometry and the electronic transitions involved. Experimental studies using this compound can help validate these models by simplifying the system for certain spectroscopic analyses (e.g., NMR), thereby providing a clearer picture of the charge-transfer processes that initiate the catalytic cycle.
Table 2: Spectroscopic Evidence for Charge-Transfer Complex Formation Data adapted from related photocatalytic systems involving amines.
| Technique | Observation | Interpretation |
| UV-Visible Spectroscopy | Appearance of a new, broad absorption band at a longer wavelength upon mixing the amine and acceptor. | Formation of a ground-state charge-transfer complex. |
| Fluorescence Spectroscopy | Quenching of the photocatalyst's fluorescence in the presence of the amine. | Indicates an interaction (e.g., electron transfer or energy transfer) between the excited catalyst and the amine. |
| NMR Spectroscopy | Shifts in the proton/deuteron signals of this compound upon interaction with an acceptor molecule. | Provides information on the geometry and electronic environment of the complex in solution. |
| Computational Chemistry (DFT) | Calculation of HOMO-LUMO gap and visualization of molecular orbitals. | Supports the feasibility of charge transfer from the amine (HOMO) to the acceptor (LUMO) upon photoexcitation. |
Influence of Deuteration on Intermediate Stability and Reactivity
The substitution of a protium (B1232500) atom with a deuterium atom on the nitrogen of diethylamine can significantly influence the stability and subsequent reactivity of intermediates formed during a photocatalytic cycle. The heavier mass of deuterium leads to a lower zero-point vibrational energy for the N-D bond compared to the N-H bond. This difference in zero-point energy can manifest as a higher activation barrier for bond cleavage, thereby stabilizing the deuterated intermediate.
This stabilization can be observed in reactions where the amine acts as a sacrificial electron donor. The initial step often involves the formation of a radical cation. The stability of this radical cation can be subtly influenced by the presence of the N-D bond, which in turn can affect the rates of subsequent reaction pathways, such as deprotonation or hydrogen atom abstraction. For instance, in photocatalytic degradation processes, the rate of degradation of amines can be dependent on the deprotonated neutral species, as hydroxyl radicals react favorably with the lone-pair electrons on the nitrogen. The altered stability of the deuterated intermediate can thus provide evidence for the involvement of such species in the rate-determining step.
Stereochemical Control and Deuterium Incorporation in Stereodivergent Syntheses
Stereodivergent synthesis, the ability to selectively produce any stereoisomer of a product from a common starting material, is a significant challenge in organic chemistry. This compound and other deuterated reagents play a crucial role in probing the mechanisms that govern stereoselectivity.
Impact of Deuteration on Z/E Selectivity in Alkene Formation
The formation of alkenes often proceeds through intermediates where the stereochemistry is determined by subtle energetic differences. The use of deuterated reagents can influence the ratio of Z and E isomers produced. While direct studies on this compound's impact on Z/E selectivity are specific, the principles of deuterium's influence are well-established. For example, in Wittig-type reactions or other olefination methods, the transition state leading to the Z or E product can be influenced by steric and electronic factors.
Deuterium's slightly smaller van der Waals radius and the different vibrational frequencies of C-D versus C-H bonds can alter the steric environment and the hyperconjugative stabilization of transition states. These subtle changes can shift the equilibrium between the diastereomeric transition states that lead to the different alkene isomers, thereby affecting the final Z/E ratio. While the effect may be small, it can be a valuable tool for mechanistic elucidation.
Stereochemical Implications of Deuterium Exchange and Transfer
Hydrogen-deuterium (H/D) exchange reactions, where a hydrogen atom in a molecule is replaced by a deuterium atom from a donor like this compound (or more commonly, a deuterated solvent), are powerful for mapping the stereochemical environment of a reaction. The position and stereochemistry of deuterium incorporation can reveal information about the geometry of intermediates and transition states.
For instance, if a reaction proceeds through a planar, achiral intermediate, any stereochemical information from a chiral starting material is lost, and deuterium incorporation will likely be non-stereoselective. Conversely, if deuterium is incorporated with a high degree of stereoselectivity, it suggests that the reaction proceeds through a chiral intermediate or a transition state where the stereochemistry is maintained. Deuterium transfer reactions can also be used to trace the path of a hydrogen atom throughout a reaction sequence, providing critical information about intramolecular versus intermolecular transfer processes.
Kinetic Analysis and Isotopic Effects on Reaction Rates
The most quantitative application of isotopically labeled compounds like this compound is in the study of reaction kinetics. By comparing the rate of a reaction using the deuterated compound to that of its non-deuterated counterpart, chemists can determine the kinetic isotope effect (KIE), which provides invaluable information about the rate-determining step of a reaction.
Evaluation of Primary and Secondary Kinetic Isotope Effects (KIEs)
A primary kinetic isotope effect (KIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For this compound, a primary KIE would be expected if the N-D bond is cleaved during the slowest step. The magnitude of the primary KIE (kH/kD) for N-H bond cleavage is typically in the range of 2 to 7, reflecting the significant difference in zero-point energies between the N-H and N-D bonds.
A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not directly involved in bond-breaking or bond-forming in the rate-determining step. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. SKIEs can be either normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization or steric environment at the labeled position during the transition state. For this compound, a secondary KIE might be observed if the nitrogen atom is involved in a reaction that changes its coordination or hybridization, even if the N-D bond itself is not broken.
Table 1: Representative Kinetic Isotope Effects in Amine Oxidation Reactions
| Reaction | Substrate | kH/kD | Interpretation |
| Monoamine Oxidase Oxidation | α-d2-tyramine | 2.3 | C-H bond abstraction is rate-determining. |
| Monoamine Oxidase Oxidation | α-d2-kynuramine | 2.1 | C-H bond abstraction is rate-determining. |
| Fe-Catalyzed α-C-H Oxidation | NEt3 / NEt3-d15 | 1.7 ± 0.1 | Rate-determining C-H cleavage. |
Mechanistic Interpretation of Observed Isotopic Rate Ratios
The magnitude and nature of the observed KIE provide deep mechanistic insights. A significant primary KIE is strong evidence that the N-H (or N-D) bond is being cleaved in the rate-determining step. The exact value of the KIE can also provide information about the symmetry of the transition state. According to the Westheimer theory, the maximum KIE is observed for a symmetric transition state where the hydrogen/deuterium is equally shared between the donor and acceptor atoms.
An observed secondary KIE can indicate changes in the vibrational environment of the N-D bond in the transition state. For example, a normal secondary KIE (kH/kD > 1) is often associated with a change from a more constrained ground state to a less constrained transition state, which can be due to a change in hybridization from sp3 to sp2. Conversely, an inverse secondary KIE (kH/kD < 1) suggests a more sterically crowded or constrained transition state compared to the ground state. By carefully analyzing these isotopic rate ratios, researchers can piece together a detailed picture of the reaction mechanism.
Advanced Spectroscopic Characterization of Diethylamine N D1 and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly adept at analyzing isotopically labeled compounds. nih.gov The presence of deuterium (B1214612) in place of protium (B1232500) leads to distinct changes in NMR spectra, which can be leveraged to gain detailed structural and quantitative information.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for assessing the degree of deuterium incorporation, or isotopic enrichment, in Diethylamine (B46881) N-d1. In the ¹H NMR spectrum of standard diethylamine, the N-H proton signal appears as a single peak. docbrown.info However, in Diethylamine N-d1, the intensity of this N-H signal is significantly diminished, corresponding to the level of isotopic enrichment. By comparing the integrated area of the residual N-H proton signal to that of the ethyl group protons, a quantitative measure of deuterium incorporation can be determined.
Deuterium exchange reactions can also be monitored in real-time using ¹H NMR. For instance, by observing the decrease in the intensity of the N-H proton signal and the corresponding appearance of a new signal for the exchanged species, the kinetics of the H/D exchange can be studied. This is particularly useful in understanding reaction mechanisms where the amine proton is involved.
Table 1: Representative ¹H NMR Data for Diethylamine and its Deuterated Analogue
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Diethylamine | -CH₃ | ~1.1 | Triplet |
| -CH₂- | ~2.6 | Quartet | |
| N-H | Variable | Singlet | |
| This compound | -CH₃ | ~1.1 | Triplet |
| -CH₂- | ~2.6 | Quartet | |
| N-H (residual) | Variable | Singlet (reduced intensity) | |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
In the analysis of reaction products, ¹³C NMR is crucial for verifying that the carbon skeleton remains intact or for identifying any structural rearrangements that may have occurred.
Table 2: Typical ¹³C NMR Chemical Shifts for Diethylamine
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ | ~15 |
| -CH₂- | ~47 |
| Note: Isotope effects from N-deuteration on these shifts are typically small. |
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a direct and unambiguous method for determining the specific location of deuterium atoms within a molecule. nih.govresearchgate.netacs.org In the case of this compound, a single resonance in the ²H NMR spectrum confirms that the deuterium is located on the nitrogen atom. nih.gov This technique is particularly powerful when multiple deuteration sites are possible, as it provides a distinct signal for each unique deuterium environment. nih.govscispace.comresearchgate.net
For reaction products of this compound, ²H NMR can track the fate of the deuterium label. For example, if the deuterium is transferred to another position in the molecule during a reaction, this will be evident from the appearance of new signals in the ²H NMR spectrum at chemical shifts characteristic of the new deuterium environment.
When this compound is part of a complex reaction mixture, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. acs.org In such cases, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. psu.edunumberanalytics.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity of proton networks within molecules in the mixture.
HSQC (¹H-¹³C or ¹H-¹⁵N Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons or nitrogens to which they are directly attached. nih.gov An HSQC spectrum can be used to confirm the C-H connectivities in the ethyl groups of this compound and its derivatives. By comparing the HSQC spectra of deuterated and non-deuterated samples, changes in the chemical environment around the nitrogen can be inferred.
These multi-dimensional experiments help to resolve spectral overlap and provide a more complete picture of the components within a complex reaction mixture, aiding in the identification of reactants, intermediates, and products. google.comscispace.com
Mass Spectrometry (MS) for Isotopic Abundance Determination
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the isotopic composition of molecules. epj-conferences.org
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS can distinguish its molecular formula (C₄H₁₀DN) from that of non-deuterated diethylamine (C₄H₁₁N) and other potential species with similar nominal masses. The experimentally measured monoisotopic mass of this compound will be approximately 1.0063 Da higher than that of diethylamine, corresponding to the mass difference between a deuterium and a protium atom. This precise mass verification is a definitive method for confirming the successful incorporation of a single deuterium atom. researchgate.net In the analysis of reaction products, HRMS is critical for verifying the molecular formulas of new compounds formed, providing strong evidence for proposed reaction pathways.
Fragmentation Pathway Analysis and Isotope Distribution Patterns
Mass spectrometry provides critical insights into the structure and isotopic composition of this compound. In electron ionization mass spectrometry (EI-MS), the initial event is the ionization of the molecule to form a molecular ion, [C4H10DN]+•. Due to the presence of the deuterium atom, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 74, which is one unit higher than that of unlabeled diethylamine (m/z 73). nist.gov
The fragmentation of aliphatic amines like diethylamine is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For this compound, the primary fragmentation pathway involves the loss of a methyl radical (•CH3) or an ethyl radical (•C2H5).
A key fragmentation pathway for secondary amines is the loss of an alkyl radical. miamioh.edu In the case of this compound, the loss of a methyl group (CH3) is a common fragmentation. This leads to the formation of a prominent fragment ion. Another significant fragmentation involves the loss of a hydrogen radical (•H) or a deuterium radical (•D). The relative abundance of the resulting ions provides information about the kinetic isotope effect of C-H versus N-D bond cleavage. nih.gov The base peak in the mass spectrum of diethylamine is typically at m/z 58, resulting from the loss of a methyl radical. miamioh.edu For this compound, a corresponding peak would be expected at m/z 59.
Isotope distribution patterns are also crucial for confirming the incorporation and position of the deuterium label. The presence of the deuterium atom will lead to a characteristic isotopic signature in the mass spectrum. For any fragment containing the N-d1 group, its m/z value will be shifted by +1 compared to the corresponding fragment from unlabeled diethylamine. The relative intensities of these isotopologue peaks can be used to determine the isotopic purity of the sample. fu-berlin.denih.gov For instance, the molecular ion region will show a peak at m/z 74 (M+) and a smaller peak at m/z 75 (M+1) due to the natural abundance of ¹³C. docbrown.info
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Ion Formula | Formation Pathway |
|---|---|---|
| 74 | [C4H10DN]+• | Molecular Ion |
| 59 | [C3H7DN]+ | Loss of •CH3 |
| 45 | [C2H5DN]+ | Loss of •C2H5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas chromatography-mass spectrometry (GC-MS) is an essential technique for verifying the purity and confirming the identity of this compound. nih.govresearchgate.net The gas chromatography component separates the deuterated compound from any potential impurities, such as unlabeled diethylamine or other synthesis byproducts. The mass spectrometer then provides mass-to-charge ratio data for the eluted compounds, allowing for their definitive identification.
In a typical GC-MS analysis, a capillary column, such as a DB-5ms or HP-5ms, is used for separation. industry.gov.au The oven temperature program is optimized to achieve good resolution between this compound and any closely related compounds. The retention time of this compound will be very similar to that of unlabeled diethylamine due to their similar volatilities.
The mass spectrometer, operating in electron ionization (EI) mode, will generate a mass spectrum for the peak eluting at the characteristic retention time. The identity of this compound is confirmed by the presence of the molecular ion at m/z 74 and the characteristic fragmentation pattern as discussed in the previous section. The purity of the sample can be assessed by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. High-purity this compound should exhibit a single major peak. nih.gov Headspace GC-MS can also be employed, particularly for analyzing volatile amines in various matrices. researchgate.netchromforum.org
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temp. 40°C, hold for 2 min, ramp to 150°C at 10°C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-200 |
Infrared (IR) Spectroscopy for Vibrational Analysis of N-D Bonds and Functional Groups
Infrared (IR) spectroscopy is a powerful tool for the vibrational analysis of this compound, with a particular focus on the N-D bond. utdallas.edu The substitution of hydrogen with deuterium results in a significant shift in the vibrational frequency of the N-H stretching mode to a lower wavenumber due to the increased mass of deuterium.
The characteristic N-H stretching vibration in secondary amines appears as a single, sharp peak in the range of 3300-3500 cm⁻¹. libretexts.org For this compound, the N-D stretch is expected to appear at a lower frequency, typically around 2400-2500 cm⁻¹. This shift can be estimated using the principles of the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.
Other characteristic IR absorptions for diethylamine include C-H stretching vibrations from the ethyl groups, which appear in the region of 2850-2960 cm⁻¹, and C-N stretching vibrations, which are typically found between 1220 and 1020 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of the N-D band and the absence of a significant N-H band are clear indicators of successful deuteration.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-D Stretch | ~2450 | Medium |
| C-H Stretch (asymmetric) | ~2960 | Strong |
| C-H Stretch (symmetric) | ~2870 | Strong |
| C-N Stretch | ~1140 | Medium-Strong |
UV-Vis Absorption and Photoluminescence Spectroscopy in Photocatalytic Systems
While this compound itself does not exhibit strong absorption in the UV-visible region, its interaction with photocatalysts can be studied using UV-Vis absorption and photoluminescence spectroscopy. upi.edu These techniques are crucial for understanding the role of the amine in photocatalytic reactions, such as its function as a sacrificial electron donor.
In a photocatalytic system, a semiconductor material like TiO₂ is often used as the photocatalyst. mdpi.com Upon irradiation with light of sufficient energy, the photocatalyst absorbs photons, leading to the generation of electron-hole pairs. nih.gov UV-Vis diffuse reflectance spectroscopy (DRS) can be used to determine the light absorption properties of the photocatalyst and to see if the presence of this compound alters its optical characteristics.
Photoluminescence (PL) spectroscopy is particularly useful for investigating the efficiency of charge separation in the photocatalyst. researchgate.netfrontiersin.org A high PL intensity indicates a high rate of electron-hole recombination, which is detrimental to photocatalytic activity. mdpi.com In the presence of a sacrificial electron donor like this compound, the photogenerated holes are quenched, leading to a decrease in the PL intensity. nih.gov This quenching effect provides evidence for the role of the amine in promoting charge separation and enhancing the photocatalytic efficiency. rsc.orgnih.gov
Table 4: Spectroscopic Techniques in Photocatalytic Studies with this compound
| Spectroscopic Technique | Information Obtained |
|---|---|
| UV-Vis Absorption Spectroscopy | Monitoring changes in the absorption spectrum of the photocatalyst or reaction mixture. rsc.org |
| Photoluminescence Spectroscopy | Assessing the efficiency of electron-hole separation in the photocatalyst in the presence of this compound. nih.gov |
Computational Chemistry and Theoretical Modeling of Diethylamine N D1 Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. numberanalytics.commdpi.com It is particularly effective for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and intermediate states. numberanalytics.com DFT calculations model the system's energy based on its electron density, offering a balance of computational cost and accuracy that is well-suited for systems involving deuterated amines. mdpi.comcolumbia.edu
A central goal in mechanistic studies is the characterization of the reaction's energy profile, which maps the energy of the system as it progresses from reactants to products. chemguide.co.uk Key points on this profile are the transition states, which represent the highest energy point along a reaction coordinate. chemguide.co.uk DFT calculations are used to locate these unstable structures and compute their energies, thereby determining the activation energy of the reaction. wikipedia.orgresearchgate.net
For reactions involving Diethylamine (B46881) N-d1, the substitution of hydrogen with deuterium (B1214612) at the nitrogen atom influences the vibrational frequencies of the molecule. The N-D bond has a lower zero-point energy (ZPE) than the corresponding N-H bond. libretexts.orgbaranlab.org This difference in ZPE affects the energy of the ground state and, crucially, the transition state. In reactions where the N-D bond is broken in the rate-determining step, the activation energy is altered compared to the non-deuterated analogue, a phenomenon known as the primary kinetic isotope effect. libretexts.orgwikipedia.org Theoretical calculations can precisely model these energy differences, providing detailed energy profiles that explain the kinetics of deuterated reactions. researchgate.netfu-berlin.de
Table 1: Hypothetical Energy Profile for a Hydrogen Abstraction Reaction from Diethylamine N-d1 This interactive table shows a simplified, theoretical energy profile for a reaction where a radical (X•) abstracts the deuterium from this compound.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | State |
| 0 | (C₂H₅)₂ND + X• | 0.0 | Reactants |
| 1 | [(C₂H₅)₂N···D···X]‡ | +10.5 | Transition State |
| 2 | (C₂H₅)₂N• + DX | -5.0 | Products |
Note: Values are illustrative and would be determined for a specific reaction using DFT calculations.
DFT calculations can provide detailed insight into the electronic structure of molecules by modeling the distribution of electron density. researchgate.net This is crucial for understanding the nature of chemical bonds and the reactivity of different sites within a molecule. For adducts and transition states involving this compound, computational models can calculate atomic charges, showing how charge is redistributed during a reaction. mdpi.com Techniques like Natural Bond Orbital (NBO) analysis are often used to derive these atomic charges. mdpi.com
Atomic Polar Tensors (APT) offer a more sophisticated way to describe charge distribution by quantifying how the dipole moment changes in response to the displacement of each atom. scholaris.ca These tensors are particularly useful for interpreting infrared intensities but also provide a rigorous description of the charge distribution within the molecule. scholaris.ca In deuterated adducts, the change in mass and vibrational modes can subtly influence the electronic environment, which can be captured by modeling the charge distribution and APT charges of the transition state. worktribe.com
Table 2: Calculated Natural Atomic Charges for a this compound Adduct Model This table presents hypothetical natural atomic charges calculated via DFT for a model adduct, illustrating charge polarization.
| Atom in (C₂H₅)₂ND | Natural Charge (e) |
| N | -0.65 |
| D | +0.45 |
| C (alpha) | -0.20 |
| C (beta) | -0.25 |
| H (on alpha C) | +0.15 |
| H (on beta C) | +0.12 |
Note: Charges are for a hypothetical model system and depend on the level of theory and basis set used.
The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution and is a powerful tool for investigating reaction mechanisms. libretexts.orgwikipedia.org The primary KIE occurs when the bond to the isotope is broken or formed in the rate-determining step. numberanalytics.com Because deuterium is heavier than hydrogen, the N-D bond has a lower zero-point vibrational energy than an N-H bond. baranlab.org Breaking this bond requires more energy, leading to a slower reaction rate for the deuterated compound. The ratio of the rate constants (kH/kD) is typically greater than 1 for a primary KIE. libretexts.org
Computational chemistry allows for the direct prediction of KIEs by calculating the vibrational frequencies of both the reactant and the transition state for the light and heavy isotopologues. numberanalytics.com These frequencies are used to compute the ZPEs and subsequently the activation energies. Studies on related amine systems, like dimethylamine, have shown that the deuterium isotope effect can be significant and pH-dependent, providing deep insight into the mechanism. nih.gov Theoretical predictions of KIEs for this compound can help to confirm or rule out proposed mechanisms by comparing calculated values to experimental data. researchgate.net
Table 3: Predicted Kinetic Isotope Effects (kH/kD) for Different Reaction Types Involving N-H/N-D Bond Cleavage
| Reaction Type | Typical Predicted kH/kD at 298 K | Indication |
| Proton Transfer | 3 - 8 | N-H/D bond is broken in the rate-determining step. |
| Hydride Transfer | 2 - 6 | N-H/D bond is broken in the rate-determining step. |
| Secondary Effect (α) | 0.95 - 1.15 | Isotopic substitution is near the reaction center but the bond is not broken. |
| Tunneling Effect | > 10 | Quantum tunneling of the H/D atom through the activation barrier. |
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are highly effective for predicting a range of spectroscopic properties. rsdjournal.org By solving the molecular Schrödinger equation, these methods can determine the energy levels of a molecule, which directly correspond to spectroscopic transitions. acs.org For this compound, these calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic excitation energies (UV-Vis spectra). icm.edu.plepj-conferences.org
The calculated vibrational frequencies can be compared with experimental IR spectra to aid in peak assignment. The substitution of H with D on the nitrogen atom causes a predictable shift in the N-D stretching and bending frequencies compared to the N-H vibrations of standard diethylamine. Time-dependent DFT (TD-DFT) is often used to calculate electronic spectra, while methods like Gauge-Including Atomic Orbital (GIAO) are employed for accurate NMR chemical shift predictions. mdpi.com Comparing theoretical spectra with experimental data serves as a critical validation for both the computational model and the experimental characterization of the molecule. researchgate.net
Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopic Property | Experimental Value (Hypothetical) | Calculated Value (DFT) |
| N-D Stretch Freq. (cm⁻¹) | 2450 | 2465 |
| ¹H NMR δ (alpha-CH₂) | 2.55 ppm | 2.59 ppm |
| ¹³C NMR δ (alpha-C) | 47.5 ppm | 47.1 ppm |
| ¹⁵N NMR δ | -330 ppm | -325 ppm |
Molecular Dynamics Simulations Involving Deuterated Amines for Conformational Analysis
While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. wikipedia.orgchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This allows for the exploration of the potential energy surface and the identification of stable conformers and the pathways for interconversion between them.
For a flexible molecule like this compound, which has two rotatable ethyl groups, MD simulations can reveal the preferred conformations in different environments (e.g., gas phase or solution). chemrxiv.org The results of MD simulations can be coupled with experimental data, such as that from hydrogen-deuterium exchange (HDX) mass spectrometry, to provide a more complete picture of the protein or molecule's dynamics. pnas.orgacs.org Although this compound itself is a small molecule, the principles of using MD to study deuterated amines are directly applicable to understanding their behavior in larger, more complex systems like protein binding sites or as part of larger molecular assemblies. mdpi.com
Table 5: Relative Energies of Different Conformers of this compound from a Model MD Simulation
| Conformer Geometry (Ethyl Groups) | Relative Energy (kcal/mol) | Population (%) |
| Anti-Anti | 0.00 | 65 |
| Anti-Gauche | 0.65 | 30 |
| Gauche-Gauche | 1.50 | 5 |
Future Research Directions and Broader Academic Impact of Diethylamine N D1 Studies
Expansion of Diethylamine (B46881) N-d1 Applications in Diverse Organic Transformations
The use of deuterated compounds like Diethylamine N-d1 is pivotal in elucidating reaction mechanisms in organic synthesis. simsonpharma.com Future research will likely see an expansion of its use in a wider array of organic transformations. As a deuterated secondary amine, it can serve as a valuable probe in reactions where a secondary amine acts as a catalyst, reagent, or is part of the product. The deuterium (B1214612) label allows researchers to track the amine's involvement and understand the precise steps of a reaction.
For instance, in catalysis, this compound can be employed to study hydrogen transfer steps. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can reveal whether the N-H bond is broken in the rate-determining step. This information is crucial for optimizing catalytic cycles and designing more efficient catalysts. acs.org Research is ongoing to develop new catalytic methods for the selective deuteration of organic molecules, and compounds like this compound can serve as important starting materials or mechanistic probes in these studies. researchgate.netnih.gov
Recent advancements have focused on developing practical and selective strategies for incorporating deuterium into molecules. nih.gov For example, methods for the α-deuteration of amines and amino acids using D2O as the deuterium source are being explored. researchgate.net this compound can be a useful tool in validating and understanding the mechanisms of these new deuteration techniques.
Development of New Synthetic Methodologies Leveraging Deuterium Labeling for Chemical Biology
In the field of chemical biology, deuterium-labeled compounds are indispensable for tracing metabolic pathways and studying the interactions of molecules within biological systems. simsonpharma.comsmolecule.com this compound can be incorporated into larger bioactive molecules, creating deuterated analogs that can be tracked using techniques like mass spectrometry. This allows for a detailed understanding of how these molecules are absorbed, distributed, metabolized, and excreted. simsonpharma.com
Future research will focus on developing new synthetic methodologies that leverage deuterium labeling for applications in chemical biology. This includes the synthesis of deuterated drugs with improved metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond, potentially leading to drugs with longer half-lives and improved efficacy. nih.govsmolecule.com
Furthermore, the development of methods for the selective deuteration of complex biomolecules, such as proteins and nucleic acids, is a growing area of research. nih.govnih.gov While this compound itself may not be directly incorporated into these large biomolecules, the principles and techniques developed from studying simpler deuterated amines contribute to this broader goal. The ability to selectively introduce deuterium allows for detailed structural and dynamic studies of biomolecules using neutron scattering and NMR spectroscopy. sns.gov
Integration of this compound into Advanced Analytical and Imaging Techniques
The unique spectroscopic properties of deuterium make this compound a valuable tool in advanced analytical and imaging techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used, and the presence of a deuterium atom in a molecule can simplify complex spectra and provide specific structural information. ontosight.aiacs.org The deuterium label in this compound makes it particularly useful for NMR studies where isotopic distinction is beneficial. ontosight.ai
Mass spectrometry is another powerful analytical technique where deuterium labeling is widely employed. Isotope dilution mass spectrometry, which uses a known amount of a stable isotope-labeled compound as an internal standard, allows for highly accurate quantification of the corresponding non-labeled compound. epa.gov this compound can be used as an internal standard for the quantification of diethylamine in various samples.
Advanced imaging techniques are also benefiting from the use of deuterated compounds. nih.govnih.gov Isotope-edited imaging techniques, which can distinguish between deuterated and non-deuterated molecules, are being developed to visualize metabolic processes and drug distribution in real-time. The development of such techniques will be furthered by the availability of a wide range of deuterated building blocks, including this compound.
Contribution of this compound Studies to Fundamental Catalysis Science and Reaction Design
The study of deuterated molecules like this compound provides fundamental insights into catalysis and reaction design. The kinetic isotope effect, as mentioned earlier, is a cornerstone of mechanistic studies in catalysis. acs.org By comparing the reaction rates of Diethylamine with its deuterated counterpart, chemists can gain a deep understanding of the transition states of chemical reactions. researchgate.net This knowledge is essential for the rational design of new and improved catalysts.
For example, studies on the hydroamination of alkenes, a reaction catalyzed by transition metals, can utilize this compound to probe the mechanism. researchgate.net Understanding whether the N-H bond cleavage is involved in the rate-limiting step can guide the design of more active and selective catalysts.
Furthermore, the development of new catalytic methods for the synthesis of deuterated compounds is an active area of research. researchgate.net These methods often rely on understanding the fundamental principles of C-H activation and hydrogen isotope exchange, areas where studies with model compounds like this compound can provide valuable data. acs.org
Potential in Advanced Materials Science Research and Isotope-Edited Techniques
The field of materials science is increasingly utilizing the unique properties of isotopes to create advanced materials with novel functionalities. wikipedia.orgtii.ae The incorporation of deuterium into materials can affect their physical properties, such as thermal stability and optical properties. For instance, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs). acs.org
While the direct application of this compound in materials science may be limited, the principles of isotopic modification are broadly applicable. Research into deuterated polymers and other materials is an expanding field. scivisionpub.com The synthetic methods developed for preparing small deuterated molecules like this compound can be adapted for the synthesis of more complex deuterated monomers and polymers.
Isotope-edited techniques are also becoming increasingly important in materials science for characterizing the structure and dynamics of materials at the molecular level. sns.gov Techniques like neutron scattering can provide detailed information about the arrangement and motion of atoms in a material, and the use of deuterated components can enhance the contrast and provide specific information about different parts of a complex material.
Q & A
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
Q. How can researchers design robust LC methods for this compound analysis while minimizing column degradation?
- Methodological Answer: Employ columns with stable stationary phases (e.g., zirconia-based) and mobile phases buffered at pH 7–9. A factorial design (e.g., varying 2-propanol and this compound concentrations) optimizes resolution and column longevity. Derringer’s desirability function balances multiple response variables (e.g., retention time, peak symmetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
